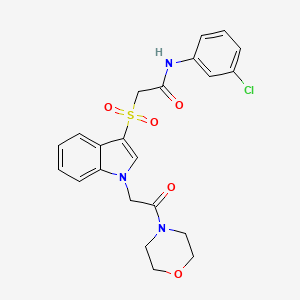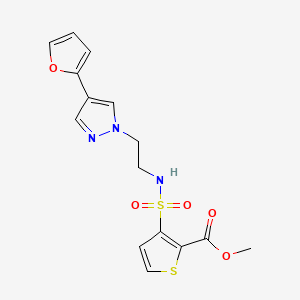
methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the synthesis of heterocyclic compounds to be a crucial area of study, with methodologies focusing on the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are synthesized through reactions involving active methylene reagents, highlighting the importance of heterocyclic synthesis in developing compounds with potential applications in medicinal chemistry and materials science (Mohareb et al., 2004).
Antimicrobial Activity
Another significant area of application for such compounds is their potential antimicrobial activity. Studies on novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones and their synthesis from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate have shed light on the antimicrobial properties of these heterocyclic compounds. The antimicrobial screening of synthesized compounds reveals their potential in combating microbial resistance, making them valuable in the development of new antimicrobial agents (Ravindra et al., 2008).
Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety. These compounds have shown high antibacterial activity, underscoring the importance of such molecules in addressing the growing concern of antibiotic resistance. The synthesis approach involves reacting precursors with active methylene compounds to produce derivatives with significant antibacterial properties (Azab et al., 2013).
Material Science Applications
In material science, the synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties have demonstrated the application of these compounds in the development of materials with antimicrobial properties. These materials, characterized by their biological activity against a variety of microbial strains, show promise in the development of biomedical devices and coatings (Hamed et al., 2020).
Catalysis and Organic Synthesis
Research into catalysis and organic synthesis has also highlighted the utility of heterocyclic compounds. For example, the palladium-catalyzed cross-coupling of aryl halides and alkyl halides with Na2S2O3 to deliver aromatic thioethers demonstrates the role of heterocyclic compounds in facilitating novel synthetic pathways. This work illustrates the broader applicability of these compounds in organic synthesis and catalysis, offering a versatile tool for constructing complex molecular architectures (Qiao et al., 2014).
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, or affect its stability and thus its ability to exert its effects.
Biochemical Analysis
Biochemical Properties
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases, by binding to their active sites and altering their catalytic activity . Additionally, it can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cellular proliferation and differentiation by influencing the expression of key regulatory genes .
Molecular Mechanism
The molecular mechanism of action of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active sites of enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the catalytic activity of these enzymes, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, altering their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its biological activity and continue to influence cellular processes, such as apoptosis and proliferation, over time .
Dosage Effects in Animal Models
The effects of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window and threshold effects have been determined through dose-response studies in various animal models .
Metabolic Pathways
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate within cells and tissues involve interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes . For example, its presence in the nucleus enables it to modulate gene expression by interacting with transcription factors .
Properties
IUPAC Name |
methyl 3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-5-6-18-10-11(9-16-18)12-3-2-7-23-12/h2-4,7-10,17H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLYFUDDARXUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)

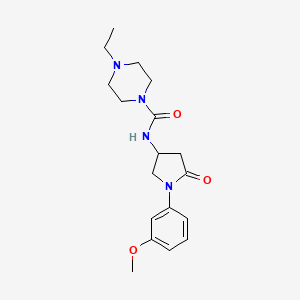
![ethyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2526660.png)
![1-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2526662.png)
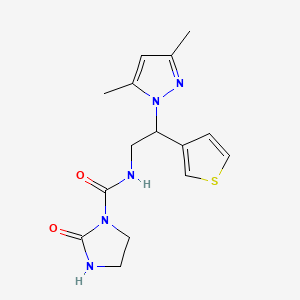
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2526665.png)
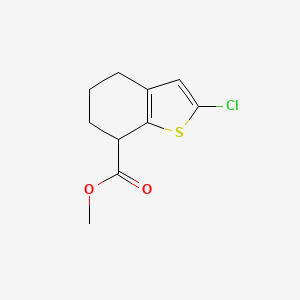
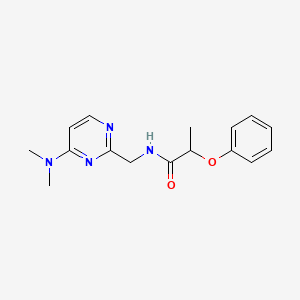
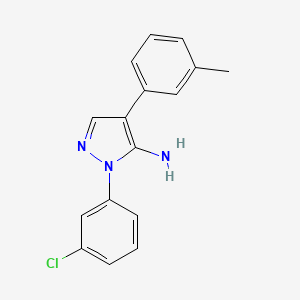
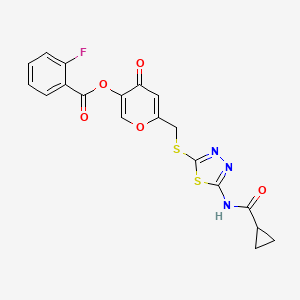
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)
